molecular formula C8H2Cl4O2 B3051506 2,3,5,6-tetrachloroterephthalaldehyde CAS No. 3421-67-8

2,3,5,6-tetrachloroterephthalaldehyde

Cat. No.: B3051506
CAS No.: 3421-67-8
M. Wt: 271.9 g/mol
InChI Key: HJTJOWBGKFNDFZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloroterephthalaldehyde is an organic compound with the molecular formula C8H2Cl4O2. It is a derivative of terephthalaldehyde, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms.

Chemical Reactions Analysis

2,3,5,6-Tetrachloroterephthalaldehyde undergoes various types of chemical reactions, including:

    Oxidation: It can be further oxidized to form 2,3,5,6-tetrachloroterephthalic acid.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives or other functionalized compounds.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,5,6-Tetrachloroterephthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrachloroterephthalaldehyde involves its interaction with molecular targets through its reactive aldehyde groups and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

2,3,5,6-Tetrachloroterephthalaldehyde is unique due to the presence of four chlorine atoms on the benzene ring, which significantly influences its reactivity and properties. Similar compounds include:

    Terephthalaldehyde: The parent compound without chlorine substitutions.

    2,3,5,6-Tetrachloroterephthalic acid: An oxidized form with carboxylic acid groups instead of aldehyde groups.

    2,3,5,6-Tetrachlorophenol: A related compound with hydroxyl groups instead of aldehyde groups.

These compounds share some chemical properties but differ in their reactivity and applications due to the variations in functional groups and substitution patterns .

Properties

IUPAC Name

2,3,5,6-tetrachloroterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTJOWBGKFNDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295659
Record name 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3421-67-8
Record name NSC103717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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